molecular formula C9H9N3O2 B2889789 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1315364-32-9

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2889789
CAS No.: 1315364-32-9
M. Wt: 191.19
InChI Key: SQHSRXAQAQPDEE-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, which imparts unique chemical and biological properties. It has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer agents .

Preparation Methods

The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate β-enaminone derivatives with aminopyrazoles under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:

These compounds share the pyrazolo[1,5-a]pyrimidine core structure but differ in their substituents, which can significantly impact their chemical and biological properties

Biological Activity

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for a variety of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H10N4O2C_9H_{10}N_4O_2. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds related to this compound have shown inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways which are critical in certain cancers .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its effects on cyclooxygenase (COX) enzymes.

  • Inhibition Studies : In vitro studies have indicated that certain pyrazolo[1,5-a]pyrimidine derivatives can effectively inhibit COX-2 activity. The IC50 values for these compounds are comparable to established anti-inflammatory drugs like celecoxib .

3. Antimicrobial Activity

Research has also suggested that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties.

  • Case Studies : A study highlighted the antimicrobial efficacy of related compounds against various bacterial strains. The presence of electron-withdrawing groups was found to enhance this activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Substituent Effect on Activity Reference
Methyl groupEnhances anticancer activity
Halogen substituentsIncreases antimicrobial potency
Electron-donating groupsImproves anti-inflammatory effects

Research Findings and Case Studies

Several studies have reported the synthesis and evaluation of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine derivatives:

  • Synthesis and Characterization : Various synthetic routes have been developed to produce these compounds with high yields and purity .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231 .

Properties

IUPAC Name

2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-4-10-8-7(9(13)14)6(2)11-12(5)8/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHSRXAQAQPDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=C(C(=NN12)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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